Cas no 89664-20-0 ((4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine)

(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine structure
89664-20-0 structure
Product Name:(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
CAS No:89664-20-0
MF:C16H18N2
MW:238.327523708344
CID:891508
PubChem ID:12884652
Update Time:2025-04-19

(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Chemical and Physical Properties

Names and Identifiers

    • NOMIFENSINE
    • (4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
    • (R)-1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine
    • (4R)-1,2,3,4-TETRAHYDRO-2-METHYL-4-PHENYL-8-ISOQUINOLINAMINE
    • Nomifensine, (R)-
    • SCHEMBL125020
    • BRN 6064059
    • DTXSID801316945
    • (+)-Nomifensine
    • CHEMBL400964
    • 8-ISOQUINOLINAMINE, 1,2,3,4-TETRAHYDRO-2-METHYL-4-PHENYL-, (R)-
    • (R)-Nomifensine
    • UNII-37W6H6V7ST
    • CHEBI:521391
    • Q27225764
    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-, (4R)-
    • BDBM50426364
    • (+)-Nomiphensine
    • EN300-27118123
    • 89664-20-0
    • (4R)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
    • 37W6H6V7ST
    • Inchi: 1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m1/s1
    • InChI Key: XXPANQJNYNUNES-CQSZACIVSA-N
    • SMILES: N1(C)CC2C(=CC=CC=2[C@@H](C2C=CC=CC=2)C1)N

Computed Properties

  • Exact Mass: 238.146998583g/mol
  • Monoisotopic Mass: 238.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.3Ų

(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27118123-0.05g
(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
89664-20-0
0.05g
$2755.0 2023-09-11

(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Related Literature

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